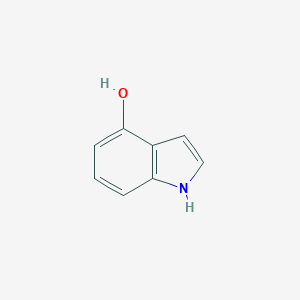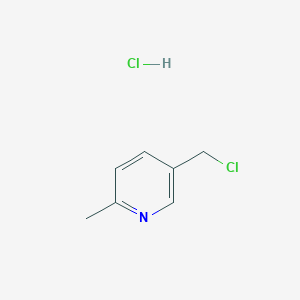
Bromhydrate de 6-(bromométhyl)ptéridine-2,4-diamine
Vue d'ensemble
Description
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, also known as 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, is a useful research compound. Its molecular formula is C7H8Br2N6 and its molecular weight is 335.99 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 253943. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It is used in the development of novel therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry:Mécanisme D'action
Target of Action
It is known to inhibit the enzyme nitroaldolase , which plays a crucial role in various biochemical reactions.
Mode of Action
The compound inhibits membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . It also inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and cell proliferation. By inhibiting thymidylate synthase and dihydrofolate reductase activity, it disrupts the production of nucleotides from thymine, which are essential for DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth, particularly in murine leukemia cells . By disrupting DNA synthesis and cell proliferation, the compound can induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For instance, the compound is relatively stable and can be stored at room temperature . .
Analyse Biochimique
Biochemical Properties
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is known to inhibit the enzyme nitroaldolase (EC 1.2.1.22) . The nature of these interactions involves the bromomethyl group of the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
This compound has been shown to inhibit cell growth in murine leukemia cells . It influences cell function by inhibiting DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .
Molecular Mechanism
The mechanism of action for 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the inhibition of membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . It also inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not easily decompose .
Metabolic Pathways
Given its inhibitory effects on thymidylate synthase, it may be involved in the folate pathway .
Subcellular Localization
Given its inhibitory effects on enzymes involved in DNA synthesis, it may be localized in the nucleus .
Méthodes De Préparation
Starting Material: Pteridine-2,4-diamine
Reagent: Bromomethane
Reaction Conditions: The reaction is typically carried out in a solvent such as methanol or DMSO, with the temperature maintained at a specific range to control the reaction rate.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Analyse Des Réactions Chimiques
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form pteridine derivatives[][1].
Comparaison Avec Des Composés Similaires
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide can be compared with other similar compounds, such as:
2,4-Diamino-6-(hydroxymethyl)pteridine: This compound has a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.
2,4-Diamino-6-methylpteridine: This compound has a methyl group instead of a bromomethyl group, affecting its chemical properties and uses.
2,4-Diamino-6-chloromethylpteridine:
Propriétés
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQIBGKVZDBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967321 | |
| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52853-40-4 | |
| Record name | 52853-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-pteridinediamine, 6-(bromomethyl)-, hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)






![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)


